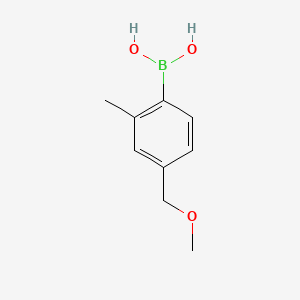![molecular formula C47H42N3O2P B14029710 2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029710.png)
2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phosphine group attached to a naphthalene ring, combined with a cinchona alkaloid derivative, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalenylphosphino precursor, followed by the introduction of the cinchona alkaloid derivative. Key steps include:
Formation of the naphthalenylphosphino precursor: This involves the reaction of naphthalene with a phosphine reagent under controlled conditions.
Coupling with the cinchona alkaloid derivative: The naphthalenylphosphino precursor is then coupled with the cinchona alkaloid derivative using a suitable coupling agent, such as a carbodiimide, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the purity and yield are maintained. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group results in phosphine oxides, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide involves its interaction with specific molecular targets. The phosphine group can coordinate with metal ions, facilitating catalytic reactions. The cinchona alkaloid derivative can interact with biological molecules, influencing biochemical pathways. These interactions are crucial for its applications in catalysis and drug development.
Comparison with Similar Compounds
Similar Compounds
Di(naphthalen-2-yl)-1,2-diphenylethene: Known for its aggregation-enhanced emission properties.
2,6-di(1H-pyrazol-3-yl)pyridine: Used in coordination chemistry and catalysis.
Uniqueness
2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide stands out due to its combination of a phosphine group and a cinchona alkaloid derivative, providing unique properties for asymmetric synthesis and biological interactions. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C47H42N3O2P |
|---|---|
Molecular Weight |
711.8 g/mol |
IUPAC Name |
2-dinaphthalen-1-ylphosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C47H42N3O2P/c1-3-31-30-50-27-25-34(31)28-42(50)46(38-24-26-48-41-23-22-35(52-2)29-40(38)41)49-47(51)39-18-8-9-19-45(39)53(43-20-10-14-32-12-4-6-16-36(32)43)44-21-11-15-33-13-5-7-17-37(33)44/h3-24,26,29,31,34,42,46H,1,25,27-28,30H2,2H3,(H,49,51)/t31-,34-,42-,46-/m0/s1 |
InChI Key |
CSYIAWFJPZSPTI-UZQRVAKKSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=O)C5=CC=CC=C5P(C6=CC=CC7=CC=CC=C76)C8=CC=CC9=CC=CC=C98 |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)C5=CC=CC=C5P(C6=CC=CC7=CC=CC=C76)C8=CC=CC9=CC=CC=C98 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide](/img/structure/B14029636.png)




![Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14029683.png)
![3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14029685.png)



![tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14029699.png)


